(S)-2-Amino-5-guanidinopentanamide dihydrochloride
CAS No.: 14975-30-5
Cat. No.: VC21541057
Molecular Formula: C6H17Cl2N5O
Molecular Weight: 246.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14975-30-5 |
|---|---|
| Molecular Formula | C6H17Cl2N5O |
| Molecular Weight | 246.14 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride |
| Standard InChI | InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1 |
| Standard InChI Key | LYMQLFYWIDCFLC-FHNDMYTFSA-N |
| Isomeric SMILES | C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl |
| SMILES | C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |
| Canonical SMILES | C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |
Introduction
Chemical Identity and Structure
Basic Information
(S)-2-Amino-5-guanidinopentanamide dihydrochloride is identified by the CAS number 14975-30-5. It has a molecular formula of C6H17Cl2N5O and a molecular weight of 246.14 g/mol . The compound is essentially a derivative of the amino acid arginine, with its carboxyl group converted to an amide and presented as a dihydrochloride salt.
Structural Characteristics
The compound features an S-configuration at the alpha carbon, which is a defining stereochemical feature. Its structure includes a primary amine at the alpha position, a pentanamide backbone, and a terminal guanidine group, which contributes significantly to its biological activity . The dihydrochloride component indicates the presence of two hydrochloride molecules, which affect the compound's solubility and stability characteristics.
Chemical Nomenclature
Several systematic and alternative names are used to refer to this compound:
-
(S)-2-Amino-5-guanidinopentanamide dihydrochloride
-
L-Argininamide dihydrochloride
-
H-Arg-NH2.2HCl
-
(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride
-
N5-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2)
Physical and Chemical Properties
Molecular Properties
The physical and chemical properties of (S)-2-Amino-5-guanidinopentanamide dihydrochloride are critical to understanding its behavior in biological systems and chemical reactions. Key properties include:
Chemical Reactivity
The chemical reactivity of (S)-2-Amino-5-guanidinopentanamide dihydrochloride is largely determined by its functional groups. The primary amine at the alpha position can participate in nucleophilic reactions, while the guanidine group, with its high basicity, can engage in various acid-base and hydrogen-bonding interactions. These properties are fundamental to its biological activity and potential applications in pharmaceutical research.
Biological Activities
Enzymatic and Receptor Interactions
Research indicates that (S)-2-Amino-5-guanidinopentanamide dihydrochloride exhibits various biological activities, primarily through interactions with specific enzymes and receptors. The guanidine group, characteristic of arginine derivatives, plays a crucial role in these interactions, often forming strong hydrogen bonds and ionic interactions with acidic amino acid residues in protein binding sites.
Synthesis and Production
Synthetic Approaches
The synthesis of (S)-2-Amino-5-guanidinopentanamide dihydrochloride typically involves multi-step organic reactions designed to produce high-purity compounds suitable for biological testing. These processes often start with L-arginine or protected derivatives, with careful control of reaction conditions to maintain the S-stereochemistry at the alpha carbon.
Quality Control Considerations
Given its intended use in research, high standards of purity are essential for (S)-2-Amino-5-guanidinopentanamide dihydrochloride. Quality control typically involves analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) to confirm identity and purity.
Comparative Analysis
Relationship to Parent Compounds
(S)-2-Amino-5-guanidinopentanamide dihydrochloride is related to argininamide (CID 447555), which serves as its parent compound . This relationship provides insight into the structural modifications that generate the dihydrochloride derivative and how these changes affect its physicochemical properties and biological activities.
Comparison with Similar Compounds
When compared to similar compounds, (S)-2-Amino-5-guanidinopentanamide dihydrochloride demonstrates unique characteristics based on its specific structural features. These comparisons are valuable for structure-activity relationship studies, which help researchers understand which molecular features are essential for desired biological activities.
Identification and Analytical Methods
Chemical Identifiers
The compound can be uniquely identified through various chemical identifiers, including:
-
InChI: InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1
-
SMILES: C(CC@@HN)CN=C(N)N.Cl.Cl
Analytical Detection Methods
Analytical detection of (S)-2-Amino-5-guanidinopentanamide dihydrochloride typically employs chromatographic and spectroscopic techniques. These methods are essential for confirming the identity, purity, and concentration of the compound in research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume